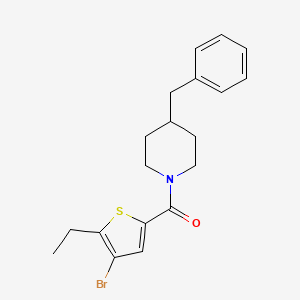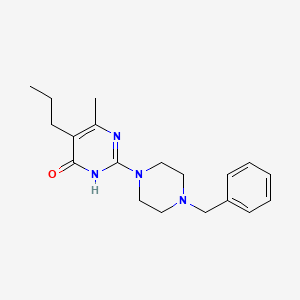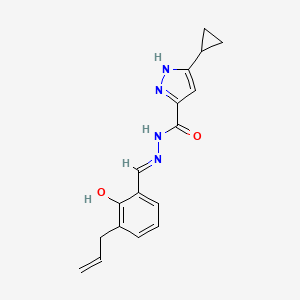![molecular formula C14H15NO3 B6004160 3-hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one](/img/structure/B6004160.png)
3-hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one is a complex organic compound with a unique structure that combines a furan ring with hydroxy, methyl, and carbonimidoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one typically involves multi-step organic reactions. One common approach is to start with a furan derivative and introduce the hydroxy and carbonimidoyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonimidoyl group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonimidoyl group can produce an amine derivative.
Scientific Research Applications
3-Hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and carbonimidoyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The furan ring provides a stable scaffold that can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methyl-2-nitrobenzoic acid: This compound shares the hydroxy and methyl groups but has a different core structure.
Phenoxy acetamide derivatives: These compounds have similar functional groups and are used in medicinal chemistry.
Uniqueness
3-Hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one is unique due to its combination of functional groups and the presence of the furan ring. This structure provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(13-12(16)9-18-14(13)17)15-8-7-11-5-3-2-4-6-11/h2-6,16H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVKADGJXWKQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC1=CC=CC=C1)C2=C(COC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6004082.png)
![7-(6-phenoxy-1,3-benzothiazol-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6004089.png)
![1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide](/img/structure/B6004096.png)
![1-(cyclopentylacetyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6004107.png)


![5-methoxy-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]furan-2-carboxamide](/img/structure/B6004118.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6004125.png)
![1-(3-chlorobenzyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6004127.png)
![N-[(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6004134.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004152.png)
![5-amino-3-[(2-phenoxyethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B6004161.png)
![1-{1-[(4-FLUORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6004164.png)

